molecular formula C17H15NO2 B3168412 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde CAS No. 928835-08-9

1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B3168412
CAS No.: 928835-08-9
M. Wt: 265.31 g/mol
InChI Key: VAAUZRLLLMEVQH-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde is a significant chemical building block in organic and medicinal chemistry research. It features an indole core substituted at the 1-position with a 4-methoxybenzyl group and at the 3-position with a formyl group, making it a versatile precursor for the synthesis of diverse heterocyclic compounds. The compound was structurally characterized by single-crystal X-ray diffraction, confirming its molecular structure and revealing that the dihedral angle between the indole and the 4-methoxyphenyl ring systems is 70.18° . Its primary research value lies in its role as a key intermediate in the development of novel bioactive molecules. It is notably employed in the Van Leusen three-component reaction with amines and TosMIC to synthesize 1H-imidazol-5-yl-1H-indole derivatives, a class of compounds that has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the N-benzyl indole-3-carbaldehyde scaffold is a valuable starting point for generating other libraries, such as thiosemicarbazones, which are investigated for their potential as tyrosinase inhibitors and other biological activities . Researchers utilize this compound for its ability to facilitate the exploration of new structural motifs in the search for antimicrobial, anticancer, and enzyme-inhibiting agents. The product is provided for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-15-8-6-13(7-9-15)10-18-11-14(12-19)16-4-2-3-5-17(16)18/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAUZRLLLMEVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conclusion

1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde represents a valuable and versatile building block in the arsenal (B13267) of synthetic organic chemists. Its straightforward synthesis from readily available starting materials, combined with the rich reactivity of the indole-3-carbaldehyde core, makes it an attractive precursor for the construction of complex molecular architectures. The strategic placement of the 4-methoxybenzyl group on the indole (B1671886) nitrogen not only modifies the electronic properties of the molecule but also offers opportunities for further synthetic manipulation. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of such well-defined and functionalized indole derivatives is set to increase.

Role As a Key Intermediate in Complex Chemical Syntheses and Molecular Construction

Precursor for Advanced Heterocyclic Scaffolds

The unique structural features of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde make it an ideal starting material for the synthesis of a variety of advanced heterocyclic systems. The presence of the indole (B1671886) nucleus and the aldehyde functional group allows for the construction of fused and linked heterocyclic structures with potential applications in medicinal chemistry and materials science.

Synthesis of Fused Indole Systems

The aldehyde functionality at the C3 position of the indole ring is a key handle for the construction of fused indole systems. While specific examples utilizing this compound are not extensively documented, the general reactivity of N-substituted indole-3-carbaldehydes suggests its utility in various cyclization reactions. For instance, reactions with difunctional nucleophiles can lead to the formation of new rings fused to the indole core.

A common strategy involves the condensation of the aldehyde with a suitable partner, followed by an intramolecular cyclization. For example, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction could introduce a side chain that, upon subsequent functional group manipulation, could cyclize onto the indole ring, although direct literature on this specific substrate is sparse.

Construction of Indole-Containing Fused or Linked Heterocycles (e.g., Imidazoles, Pyrimidines, Pyrazoles)

The aldehyde group of this compound is a versatile functional group for the synthesis of various five- and six-membered heterocycles fused or linked to the indole core.

Imidazoles: The synthesis of indole-linked imidazoles can be achieved through multicomponent reactions. For instance, the condensation of an indole-3-carbaldehyde derivative, benzil, and ammonium (B1175870) acetate, a reaction known as the Radziszewski synthesis, can yield highly substituted imidazoles. This methodology is applicable to a wide range of aldehydes, and this compound would be a suitable substrate.

Pyrimidines: Indole-appended pyrimidines can be synthesized from indole-3-carbaldehyde derivatives. A plausible synthetic route involves the initial conversion of the aldehyde to a vinylogous amide, followed by cyclization with an amidine. While this has been demonstrated for other indole derivatives, it represents a viable pathway for the title compound.

Pyrazoles: The synthesis of indole-containing pyrazoles can be accomplished by the reaction of the aldehyde with hydrazine (B178648) derivatives. For example, a Knoevenagel condensation with an active methylene (B1212753) compound followed by cyclization with hydrazine or its derivatives would lead to the formation of a pyrazole (B372694) ring linked to the indole nucleus.

Building Block for Molecular Diversity Generation

The reactivity of the aldehyde group, coupled with the stability of the N-(4-methoxybenzyl) protecting group, makes this compound a valuable building block for generating diverse molecular scaffolds.

Applications in Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools for the efficient construction of complex molecules in a single step. Indole-3-carbaldehydes are frequently employed as the aldehyde component in various MCRs. The 1-(4-methoxybenzyl) derivative is expected to participate in these reactions to generate a wide array of heterocyclic structures. For instance, in the presence of copper sulfate, three- or four-component reactions of a 2-methylindole, an aromatic aldehyde (such as this compound), and a dienophile can lead to the formation of diverse spirotetrahydrocarbazoles.

A representative example of an MCR involving an indole-3-carbaldehyde is the synthesis of indolylnicotinonitriles, which can be achieved through a one-pot reaction of the aldehyde, malononitrile, and an amine.

Preparation of Conjugated Indole-Based Systems

The aldehyde functionality of this compound is a key feature for the preparation of conjugated indole-based systems through olefination reactions. The Horner-Wadsworth-Emmons reaction, which involves the reaction of the aldehyde with a phosphonate (B1237965) carbanion, is a widely used method to produce alkenes with high (E)-selectivity. This reaction would allow for the extension of the conjugated system from the indole core, leading to the formation of compounds with interesting photophysical properties.

Reactant 1 (Aldehyde)Reactant 2 (Phosphonate)BaseProductAlkene Geometry
This compoundTriethyl phosphonoacetateNaHEthyl 3-(1-(4-methoxybenzyl)-1H-indol-3-yl)acrylate(E)-isomer
This compoundDiethyl (cyanomethyl)phosphonateK2CO33-(1-(4-Methoxybenzyl)-1H-indol-3-yl)acrylonitrile(E)-isomer

Contributions to Research in Indole Alkaloid Synthesis

Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. encyclopedia.pub N-substituted indole-3-carbaldehydes are valuable precursors in the synthesis of these complex molecules. The 4-methoxybenzyl group can serve as a stable protecting group for the indole nitrogen during multi-step syntheses and can be removed under specific conditions if required.

While direct contributions of this compound to the total synthesis of specific indole alkaloids are not prominently reported, its structural motif is relevant. The aldehyde can be used to introduce key fragments or to participate in cyclization reactions to form the core structures of various indole alkaloids. For example, the Pictet-Spengler reaction of tryptamine (B22526) with an aldehyde is a classic method for the synthesis of β-carboline alkaloids. Although tryptamine itself is the indole component in this reaction, a synthetic strategy could involve the use of this compound to build more complex, substituted alkaloid analogs.

Advanced Spectroscopic and Structural Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule, respectively. The analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) allows for the assembly of molecular fragments.

For 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde , the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the indole (B1671886) ring protons, the benzylic methylene (B1212753) protons, and the protons of the 4-methoxybenzyl group. The aldehyde proton (CHO) is anticipated to appear as a sharp singlet at a significantly downfield chemical shift, typically around 10.0 ppm, due to the deshielding effect of the carbonyl group. The protons on the indole and methoxybenzyl aromatic rings would resonate in the aromatic region (approximately 7.0-8.5 ppm). The benzylic methylene protons (N-CH₂) should appear as a singlet around 5.4 ppm, and the methoxy (B1213986) (O-CH₃) protons as a singlet near 3.8 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde is the most deshielded, expected to appear around 185 ppm. Carbons of the aromatic rings would resonate between 110 and 160 ppm. The benzylic methylene carbon is expected around 50 ppm, while the methoxy carbon should appear near 55 ppm.

Based on data from structurally similar compounds like 1-benzyl-1H-indole-3-carbaldehyde, the predicted spectral data are summarized below. rsc.org

Interactive Table: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CHO (Aldehyde)~10.0Singlet
H-2 (Indole)~7.7Singlet
H-4 (Indole)~8.3Doublet
H-5, H-6, H-7 (Indole)~7.3-7.4Multiplet
H-2', H-6' (p-Methoxybenzyl)~7.2Doublet
H-3', H-5' (p-Methoxybenzyl)~6.9Doublet
N-CH₂ (Benzylic)~5.4Singlet
O-CH₃ (Methoxy)~3.8Singlet

Interactive Table: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~185.0
C-2, C-3a, C-7a (Indole)~138.0, ~137.5, ~125.5
C-4, C-5, C-6, C-7 (Indole)~124.2, ~123.1, ~122.2, ~110.4
C-3 (Indole)~118.5
C-1' (p-Methoxybenzyl)~128.0
C-2', C-6' (p-Methoxybenzyl)~129.0
C-3', C-5' (p-Methoxybenzyl)~114.5
C-4' (p-Methoxybenzyl)~159.5
N-CH₂ (Benzylic)~50.5
O-CH₃ (Methoxy)~55.3

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For This compound , an HSQC spectrum would show cross-peaks connecting the proton signal of the O-CH₃ group to its corresponding carbon signal, the N-CH₂ protons to their carbon, and each aromatic C-H proton to its respective carbon atom. This allows for the unambiguous assignment of carbon signals that bear hydrogen atoms.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity, revealing correlations between protons and carbons that are separated by two or three bonds. This technique is instrumental in piecing together the molecular skeleton. Key expected HMBC correlations for this molecule would include:

A correlation from the aldehyde proton (H-C=O) to the C-3 carbon of the indole ring, confirming the position of the carbaldehyde group.

Correlations from the benzylic methylene (N-CH₂) protons to carbons C-2 and C-7a of the indole ring, which confirms the site of N-alkylation.

Correlations from the benzylic protons to C-1' and C-2'/C-6' of the methoxybenzyl ring, confirming the link between the methylene bridge and the aromatic ring.

While specific experimental 2D NMR data for This compound are not detailed in the surveyed literature, the application of these techniques would be a standard and required step for its complete and verified structural elucidation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and gain structural insights through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the determination of the elemental composition and unambiguous confirmation of the molecular formula. The molecular formula for This compound is C₁₇H₁₅NO₂. The calculated monoisotopic mass for this formula is 265.1103 Da. HRMS analysis would be expected to detect a protonated molecular ion, [M+H]⁺, with a measured m/z value that matches the calculated value for C₁₇H₁₆NO₂⁺ (266.1176), thereby confirming the molecular formula with high confidence.

ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode, ESI-MS analysis of this compound is expected to show a prominent base peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 266.1.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can provide valuable structural information by inducing fragmentation. For This compound , the most probable fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the indole nitrogen. This would result in two characteristic fragment ions:

A highly stable 4-methoxybenzyl cation at m/z 121 .

A fragment corresponding to the indole-3-carbaldehyde radical cation at m/z 144 . The observation of these key fragments would strongly support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups, making IR spectroscopy an excellent tool for qualitative functional group analysis.

The IR spectrum of This compound would display several characteristic absorption bands confirming the presence of its key functional groups.

A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of an aryl aldehyde conjugated with the indole ring system.

Stretching vibrations for the aromatic C-H bonds of both the indole and benzyl (B1604629) rings would appear at wavenumbers above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ).

Stretching vibrations for the aliphatic C-H bonds of the methylene (CH₂) and methoxy (CH₃) groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

A strong absorption band corresponding to the C-O stretching of the aryl ether in the methoxy group would be prominent in the 1240-1260 cm⁻¹ region.

Several bands in the 1450-1610 cm⁻¹ range would correspond to the C=C stretching vibrations within the aromatic rings.

Interactive Table: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O StretchAryl Aldehyde1660 - 1680Strong, Sharp
C-H StretchAromatic3050 - 3150Medium
C-H StretchAliphatic (CH₂, CH₃)2850 - 2960Medium
C-O StretchAryl Ether1240 - 1260Strong
C=C StretchAromatic Rings1450 - 1610Medium to Strong

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid can be definitively determined using single-crystal X-ray crystallography. This powerful analytical technique provides fundamental insights into the molecular geometry, conformational preferences, and the nature of intermolecular forces that govern the packing of molecules in the solid state. For the compound this compound, X-ray crystallographic analysis has revealed key structural features that define its solid-state architecture.

Analysis of Bond Lengths, Angles, and Dihedral Angles

The molecular structure of this compound, as determined by X-ray crystallography, is characterized by the spatial relationship between its constituent indole and 4-methoxyphenyl (B3050149) ring systems. A critical parameter in defining this relationship is the dihedral angle, which describes the twist between the two rings. For this molecule, the dihedral angle between the indole and the 4-methoxyphenyl ring systems has been determined to be 70.18(4)°. This significant deviation from coplanarity indicates a twisted conformation in the solid state, which can be attributed to steric hindrance between the two aromatic moieties.

While the precise bond lengths and angles for this compound are determined from the crystallographic study, detailed tables of these parameters are not publicly available in the cited literature. The determination of these values would be derived from the raw crystallographic information file (CIF), which contains the complete set of atomic coordinates and crystallographic data.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals forces)

In the case of this compound, the crystal packing is primarily stabilized by van der Waals forces. nih.gov These are weak, non-directional forces that arise from temporary fluctuations in electron density around atoms and molecules. Although individually weak, the cumulative effect of numerous van der Waals interactions throughout the crystal lattice provides a significant cohesive force that holds the molecules together in an ordered arrangement. The absence of strong hydrogen bond donors and acceptors in positions that would facilitate significant hydrogen bonding networks suggests that these weaker, more diffuse forces are the dominant interactions governing the crystal packing of this particular molecule. A more detailed analysis of specific close contacts between molecules would require access to the full crystallographic data.

Theoretical and Computational Chemistry Studies in Support of Chemical Research

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of molecules. DFT methods are used to determine optimized molecular geometries and to understand the distribution of electrons, which dictates the molecule's reactivity and physical properties. Studies on closely related N-substituted indole-3-carbaldehyde derivatives utilize DFT to predict various molecular characteristics. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and kinetically less stable. researchgate.netnih.gov While specific DFT calculations for 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde are not prominently available in the cited literature, studies on analogous compounds provide insight into the typical values for this class of molecules. For instance, theoretical investigations on various substituted benzylidene hydrazinecarbodithioate and triazole derivatives have shown how substituent changes affect the HOMO-LUMO gap. nih.govejosat.com.tr

Table 1: Representative Frontier Molecular Orbital Energies and Properties from DFT Studies on Analogous Molecular Scaffolds Note: The following data is derived from studies on structurally related compounds and serves to illustrate the application of these computational methods.

ParameterDescriptionTypical Implication
EHOMOEnergy of the Highest Occupied Molecular OrbitalHigher energy indicates a better electron donor.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalLower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOA smaller gap often correlates with higher chemical reactivity.
Chemical Hardness (η)Calculated as (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap. researchgate.net
Electronegativity (χ)Calculated as -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions denote neutral or areas with near-zero potential.

For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the oxygen atom of the carbonyl group (C=O) on the indole (B1671886) ring, highlighting it as a primary site for electrophilic interactions and hydrogen bond acceptance. The hydrogen atoms, particularly the one on the aldehyde group, would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction. nih.govnih.gov

Molecular Docking Simulations for Exploring Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely employed to understand the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that can occur between a ligand and a binding site. ekb.eg

While specific biological targets are not detailed here, docking studies on N-benzyl indole derivatives have been performed to explore their binding modes and interactions within protein active sites. ekb.egrsc.orgnih.gov For instance, studies on N-benzyl-3-indole derivatives have used molecular docking to investigate their binding energy and interactions with key amino acid residues of enzymes. ekb.eg Similarly, research on N-benzyl indole-based thiosemicarbazones utilized docking to understand their inhibitory potential by examining how they fit and interact within an enzyme's active site. rsc.org These simulations provide valuable, albeit theoretical, insights into how molecules like this compound might interact with various molecular partners.

Table 2: Summary of Molecular Docking Applications for N-Benzyl Indole Analogues

Study FocusComputational MethodKey Findings from AnaloguesReference
Exploration of Binding ModesMolecular DockingIdentified key hydrogen bond and hydrophobic interactions within enzyme active sites for N-benzyl indole derivatives. ekb.eg
Interaction AnalysisMolecular DockingShowed that N-benzylated heterocyclic fragments can effectively bind to specific sites through various non-covalent interactions. nih.gov
Structure-Activity RelationshipMolecular DockingCorrelated the binding affinity of N-benzyl indole thiosemicarbazones with their structural features. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating these movements, MD provides detailed information on the conformational flexibility and structural stability of a molecule in a dynamic environment, such as in a solvent. nih.gov

For molecules with rotatable bonds, like the benzyl (B1604629) group in this compound, MD simulations can explore the different accessible conformations and determine their relative stabilities. For example, MD simulations performed on novel chalcone-based derivatives, which share structural motifs with indole compounds, were used to assess the stability of the ligand-protein complex over the simulation period. rsc.org These simulations can reveal how the molecule adapts its shape and how stable its interactions are with a binding partner, providing a more dynamic picture than the static view offered by molecular docking alone.

Structure Activity Relationship Sar Investigations in Scaffold Derivatization

Systematic Studies of Substituent Effects on Molecular Properties and Chemical Reactivity

The introduction of substituents to the 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde core has a profound impact on its electronic and steric properties, which in turn dictates its chemical reactivity and potential for molecular interactions. The methoxy (B1213986) group on the N-benzyl substituent is a key determinant of the electron density of the entire molecule. Methoxy groups are known to be activating substituents, enhancing the reactivity of the indole (B1671886) ring system. chim.it

Derivatization of the indole-3-carbaldehyde moiety allows for the exploration of a wide chemical space. For instance, the aldehyde functional group can be readily transformed into other functionalities, such as oximes, to investigate the impact on biological activity. The synthesis of N-substituted indole-3-carbaldehyde oxime derivatives has been explored, where both syn and anti isomers can be generated. mdpi.com These structural modifications can lead to differential binding interactions with biological targets.

Furthermore, modifications on the benzyl (B1604629) group, such as the introduction of additional substituents, can modulate the molecule's properties. Studies on related N-benzyl indole derivatives have shown that even subtle changes to the substitution pattern on the benzyl ring can significantly alter biological outcomes. rsc.org

To systematically investigate these effects, a range of derivatives can be synthesized and their properties evaluated. The following table outlines a hypothetical set of derivatives and the anticipated effects of their substituents on the molecule's properties.

Compound Substituent (R) Position Expected Effect on Reactivity
1 -OCH₃4'Electron-donating, increases reactivity
2 -NO₂4'Electron-withdrawing, decreases reactivity
3 -Cl4'Electron-withdrawing, decreases reactivity
4 -CH₃4'Electron-donating, increases reactivity
5 -OCH₃2'Steric hindrance may influence reactivity
6 -OCH₃3'Electronic effect similar to 4'-OCH₃

This table is illustrative and based on general principles of organic chemistry.

Influence of Positional Isomerism on Molecular Recognition Properties

The positioning of the methoxy group on the benzyl ring—be it at the ortho, meta, or para position—can significantly influence the molecule's three-dimensional shape and electrostatic potential. This, in turn, has a direct impact on its molecular recognition properties, governing how it interacts with other molecules, including biological receptors or enzymes.

While direct studies on the positional isomers of this compound are not extensively documented in the reviewed literature, the principles of positional isomerism and its effect on molecular recognition are well-established. For instance, a study on 18F-labeled benzyl triphenylphosphonium cations demonstrated that the position of a methoxy group had a significant effect on the biological properties of the molecules. nih.gov The ortho-substituted analogue displayed different pharmacokinetic properties compared to the meta- and para-substituted counterparts, highlighting the critical role of substituent placement. nih.gov

These differences arise from several factors:

Steric Hindrance: An ortho-methoxy group can impose steric constraints, influencing the preferred conformation of the benzyl group relative to the indole core. This can affect how the molecule fits into a binding pocket.

Electronic Effects: The position of the methoxy group alters the electron distribution across the aromatic ring, which can affect hydrogen bonding capabilities and other non-covalent interactions.

The following table illustrates the potential impact of methoxy group position on molecular recognition properties.

Isomer Position of -OCH₃ Potential Impact on Molecular Recognition
1-(2-Methoxybenzyl)-1H-indole-3-carbaldehydeOrthoMay introduce steric hindrance, potentially leading to selective interactions. Altered dipole moment.
1-(3-Methoxybenzyl)-1H-indole-3-carbaldehydeMetaDifferent electrostatic potential surface compared to ortho and para isomers. May form alternative hydrogen bond interactions.
This compoundParaLess steric hindrance compared to the ortho isomer. Symmetrical electronic influence on the benzyl ring.

This table presents hypothetical scenarios based on established principles of medicinal chemistry.

Conformational Analysis and its Correlation with Intermolecular Interactions

The three-dimensional conformation of this compound is a critical factor governing its ability to engage in specific intermolecular interactions. The molecule is not planar, with the benzyl group and the indole ring system adopting a specific spatial arrangement.

X-ray crystallographic studies of a closely related compound, 1-(4-tert-butylbenzyl)-1H-indole-3-carbaldehyde, reveal that the indole ring system is nearly planar. The plane of the indole ring makes a significant dihedral angle with the plane of the benzene (B151609) ring of the 4-tert-butylbenzyl group. This dihedral angle was found to be 74.45 (3)°. This twisted conformation is a key feature of the molecule's structure.

The flexibility of the molecule, particularly the rotation around the C-N bond connecting the benzyl group to the indole nitrogen, allows it to adopt different conformations. Computational studies on related 1-(arylsulfonyl)indole molecules have shown that the rotational barrier between different conformers can be relatively low. mdpi.com This conformational flexibility may be important for its ability to adapt to the shape of a binding site.

The specific conformation adopted by this compound will influence the types of intermolecular interactions it can form. These interactions are fundamental to its chemical behavior and biological activity. Key potential interactions include:

π-π Stacking: The aromatic indole and benzyl rings can participate in π-π stacking interactions with other aromatic systems.

Hydrogen Bonding: The aldehyde oxygen and the methoxy oxygen can act as hydrogen bond acceptors.

The interplay between the molecule's preferred conformation and its ability to form these interactions is crucial for its function. Understanding this relationship is a key aspect of rational drug design and molecular engineering.

Future Directions and Emerging Research Avenues in Indole Carbaldehyde Chemistry

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of indole (B1671886) derivatives to minimize environmental impact and enhance efficiency. researchgate.net Traditional methods for reactions involving indole carbaldehydes often rely on harsh conditions and stoichiometric reagents, which can lead to significant waste. researchgate.net Future research is intensely focused on developing more benign and sustainable alternatives.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net This technique has been successfully applied to classic reactions like the Fischer-indole synthesis and for the preparation of various indole derivatives. researchgate.net

Solvent-Free Reactions: Conducting reactions under solvent-free or "neat" conditions is a core goal of green chemistry, as it eliminates solvent waste and can simplify purification. The addition of indole to aldehydes to form bis(indolyl)methanes (BIMs), for example, has been achieved effectively under solvent-free conditions. beilstein-journals.orgmdpi.com

Use of Greener Solvents: When solvents are necessary, the focus is on replacing hazardous organic solvents with environmentally friendly alternatives like water or ionic liquids. researchgate.net Water, in particular, has been used as a medium for the synthesis of BIMs, demonstrating that organic reactions can be compatible with aqueous environments. beilstein-journals.org

Novel Catalysis: The development of efficient and recyclable catalysts is crucial. This includes the use of nanocatalysts, green catalysts, and biocatalysts to promote reactions with high selectivity and under mild conditions. researchgate.net For instance, iodine and bromine have been used in catalytic amounts to facilitate the synthesis of BIMs in water. beilstein-journals.org

Table 1: Comparison of Green Synthetic Methodologies for Indole Derivatives
MethodologyKey AdvantagesExample ApplicationReference
Microwave-Assisted SynthesisRapid reaction rates, higher yields, improved purityFischer-indole synthesis, synthesis of selenyl indoles researchgate.net
Solvent-Free ConditionsEliminates solvent waste, simplifies work-up, cost-effectiveSynthesis of bis(indolyl)methanes from indoles and aldehydes beilstein-journals.orgmdpi.com
Aqueous MediaEnvironmentally benign, low cost, safeBr2-catalyzed synthesis of bis(indolyl)methanes beilstein-journals.org
Green Catalysts (e.g., I2)Low toxicity, high efficiency, mild reaction conditionsIodine-catalyzed synthesis of bis(indolyl)methanes beilstein-journals.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond optimizing existing methods, a significant research frontier lies in discovering entirely new ways to construct and modify the indole scaffold. Indole aldehydes are versatile substrates for exploring such novel reactivity.

Multicomponent and Domino Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, enhancing synthetic efficiency. nih.govresearchgate.net Indole aldehydes have been shown to participate in processes like the Groebke-Blackburn-Bienaymé reaction, where a polarity inversion along the reaction pathway triggers subsequent domino processes, leading to novel and diverse polyheterocyclic scaffolds. nih.govresearchgate.net This approach minimizes purification steps and reduces waste, aligning with green chemistry principles.

Unconventional C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation that avoids the need for pre-functionalized starting materials. While the C3 position of indole is typically the most reactive, recent research has focused on developing methods for selective functionalization at other positions. For example, copper-mediated C4–H sulfonylation of indole-3-carbaldehydes has been achieved using a transient directing group strategy. acs.org Furthermore, copper-catalyzed methods are being developed for the challenging C5-alkylation of indoles, opening new avenues for creating structurally diverse molecules. news-medical.net These methods provide novel approaches to access previously hard-to-reach isomers and derivatives.

Integration with High-Throughput Synthesis and Automation in Chemical Discovery

The demand for large libraries of diverse compounds for drug discovery and materials science has driven the integration of automation and high-throughput techniques into chemical synthesis.

Flow Chemistry: Continuous flow synthesis, using microreactors, offers precise control over reaction parameters like temperature, pressure, and time. eurekalert.orglabmanager.com This technology allows for rapid reaction optimization, improved safety, and easy scalability. labmanager.comnih.gov For indole derivatives, flow synthesis has been used to achieve ultrafast reactions at room temperature, minimizing the formation of unwanted byproducts that can occur in traditional batch synthesis. eurekalert.orglabmanager.com The successful multistep continuous flow synthesis of complex 2-(1H-indol-3-yl)thiazoles highlights the power of this approach to generate drug-like molecules efficiently. nih.gov

Miniaturization and Automation: Technologies like acoustic droplet ejection (ADE) enable the screening and synthesis of reactions on a nanomole scale in automated formats, such as 384-well plates. nih.gov This miniaturization dramatically reduces the consumption of reagents and solvents, lowers costs, and accelerates the discovery process. nih.gov By combining automated, miniaturized synthesis with rapid analysis, researchers can quickly survey a vast chemical space to identify promising new indole derivatives and optimize reaction conditions in a fraction of the time required by traditional methods. nih.gov

Table 2: Advantages of Automated Synthesis Technologies for Indole Derivatives
TechnologyPrimary BenefitImpact on Chemical DiscoveryReference
Continuous Flow SynthesisPrecise reaction control, enhanced safety, scalabilityRapid synthesis of indole libraries with high purity and yield eurekalert.orgnih.gov
Acoustic Droplet Ejection (ADE)Miniaturization (nanomole scale), speed, resource efficiencyAccelerated screening of reactions and building blocks for new scaffolds nih.gov
High-Throughput ScreeningRapid identification of active compounds from large librariesFaster hit-to-lead optimization in drug discovery programs nih.gov

Advanced Methodologies for Studying Indole-Based Reaction Mechanisms

A deep understanding of reaction mechanisms is fundamental to developing new synthetic methods and improving existing ones. Modern analytical and computational tools are providing unprecedented insight into the complex pathways of indole chemistry.

Computational Chemistry: Quantum chemical calculations have become an indispensable tool for investigating reaction mechanisms. news-medical.netcopernicus.org These methods can be used to calculate the energies of intermediates and transition states, providing a detailed picture of the reaction pathway. For example, computational studies have been used to elucidate the atmospheric oxidation mechanism of indole initiated by hydroxyl radicals and to understand the regioselectivity of novel C5-functionalization reactions, revealing that the reaction may proceed through a strained three-membered ring intermediate at the C4 position before rearranging. news-medical.netcopernicus.org

Isotopic Labeling Studies: The use of isotopes, such as ¹³C, remains a powerful experimental technique for tracing the path of atoms through a reaction. nih.gov Isotopic labeling has been instrumental in confirming the mechanisms of classic name reactions, such as the Fischer indole synthesis, by showing that the aryl nitrogen (N1) of the starting phenylhydrazine (B124118) is incorporated into the final indole product. wikipedia.org It has also been used to provide insight into the pathways of the Bischler-Mohlau indole synthesis. nih.gov

Kinetic and Spectroscopic Analysis: Detailed kinetic studies and the use of advanced spectroscopic techniques help to identify reaction intermediates and understand the factors that control reaction rates and selectivity. Experiments designed to evaluate the kinetic isotope effect (KIE) or to trap potential intermediates can provide crucial evidence to support or refute a proposed mechanism. researchgate.net

By combining these advanced methodologies, chemists can gain a comprehensive understanding of the intricate steps involved in indole transformations, paving the way for the rational design of more efficient and selective synthetic routes.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents and inert atmosphere to avoid side reactions.
  • Purify intermediates via flash chromatography (e.g., petroleum ether/ethyl acetate gradient) to remove unreacted reagents .

What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

Q. Basic

TechniqueKey Features
¹H NMR Aldehyde proton at δ 9.8–10.2 ppm (singlet); methoxy group at δ 3.7–3.8 ppm .
¹³C NMR Aldehyde carbon at δ 190–195 ppm; methoxy carbon at δ 55–56 ppm .
IR Strong C=O stretch at ~1680–1700 cm⁻¹; absence of NH stretch (~3400 cm⁻¹) .
HRMS Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₇H₁₅NO₂: 280.0978) .

How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

Advanced
Contradictions may arise from:

  • Twinning or disorder : Use SHELXL for refinement with TWIN and BASF commands to model twinning .
  • High R-factors : Validate hydrogen bonding networks and thermal displacement parameters. Tools like PLATON/ADDSYM check for missed symmetry .
  • Data quality : Ensure high-resolution data (≤1.0 Å) and completeness (>95%). Apply absorption corrections (SADABS) .

Example : In a related structure (1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde), hydrogen bonding between aldehyde O and adjacent C-H groups stabilized the crystal lattice .

What strategies are employed to enhance the biological activity of this compound derivatives in anticancer research?

Q. Advanced

  • Functionalization : Convert the aldehyde to hydrazides or Schiff bases for improved solubility and target binding. For example, condensation with pyrazole derivatives increased antitumor activity against breast cancer cells .
  • Substitution Effects : Introduce electron-withdrawing groups (e.g., Cl, F) on the benzyl ring to modulate electronic properties and enhance enzyme inhibition (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase) .

What are the common purification methods for this compound, and how does solvent selection impact chromatographic separation?

Q. Basic

  • Flash Chromatography : Use a gradient of petroleum ether/ethyl acetate (0–100% EtOAc) to resolve polar aldehyde derivatives from non-polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals. Avoid DCM/hexane due to low solubility of the aldehyde.

Key Consideration : Methoxy groups increase polarity; adjust solvent ratios to prevent tailing .

In SAR studies, how does the substitution pattern on the benzyl group influence inhibitory potency?

Q. Advanced

SubstituentEffect on Activity
4-OCH₃ Electron-donating: Enhances membrane permeability but may reduce enzyme affinity .
3-Cl/4-Cl Electron-withdrawing: Increases binding to hydrophobic enzyme pockets (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase inhibitors) .
4-F Moderate polarity: Balances solubility and target engagement .

What safety precautions are necessary when handling sodium triacetoxyborohydride in reductive amination steps?

Q. Basic

  • Moisture Control : Conduct reactions under argon/N₂ to prevent hydrolysis.
  • Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors .
  • Quenching : Add reactions to cold saturated NaHCO₃ to neutralize excess reagent .

How can computational methods predict the reactivity of the aldehyde group in nucleophilic additions?

Q. Advanced

  • DFT Calculations : Model frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity of the aldehyde carbon.
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., kinases) to guide functionalization .

What challenges arise during the alkylation of indole nitrogen, and how are they mitigated?

Q. Basic

  • Competing Reactions : Alkylation at C3 can occur if NaH is insufficient. Use 1.8 equiv NaH and slow addition of benzyl bromide .
  • Byproduct Formation : Remove unreacted benzyl halide via aqueous washes (brine) .

How does the 4-methoxybenzyl group influence aldehyde stability under acidic/basic conditions?

Q. Advanced

  • Acidic Conditions : Methoxy groups stabilize the benzyl cation intermediate, risking cleavage. Use mild acids (e.g., AcOH) for deprotection .
  • Basic Conditions : Aldehydes may undergo Cannizzaro reactions. Avoid strong bases (e.g., NaOH); opt for NaBH₄ in MeOH for selective reductions .

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1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde
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1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.